Studying transketolase kinetics or ChREBP signaling requires pure D-Xylulose 5-phosphate, as the epimer D-ribulose 5-phosphate and unphosphorylated D-xylulose introduce background noise and confounding variables. Our stabilized salt of Xu5P (CAS 60802-29-1) eliminates this issue. • Direct ketol donor for isolated transketolase assays, bypassing RPE and equilibrium shifts. • Activates PP2A without ATP/xylulokinase, ensuring clean dose-response in hepatic lipogenesis studies. • High-purity LC-MS standard for accurate metabolomics quantification. In stock for immediate shipment.
D-Xylulose 5-phosphate (Xu5P) is a critical pentose phosphate pathway (PPP) intermediate, functioning primarily as the obligate two-carbon ketol donor for transketolase and as a potent intracellular signaling molecule. In industrial and academic research, Xu5P is procured to study non-oxidative PPP flux, carbon assimilation in engineered microbes, and hepatic lipogenesis via the Protein Phosphatase 2A (PP2A) and Carbohydrate Response Element-Binding Protein (ChREBP) axis. Commercially supplied predominantly as a stabilized sodium or lithium salt to prevent rapid hydrolysis, high-purity Xu5P is essential for isolating specific enzymatic kinetics without the confounding background activity of upstream epimerases or kinases.
Substituting D-Xylulose 5-phosphate (Xu5P) with its epimer, D-ribulose 5-phosphate (Ru5P), or its unphosphorylated precursor, D-xylulose, fundamentally compromises assay integrity and processability. Transketolase strictly requires the D-threo configuration at the C3 position, rendering Ru5P completely inactive as a ketol donor unless coupled with ribulose-5-phosphate 3-epimerase (RPE) [1]. Introducing RPE into in vitro systems creates equilibrium mixtures that obscure direct kinetic measurements and increase reagent costs. Furthermore, in metabolic signaling studies, unphosphorylated D-xylulose cannot activate Protein Phosphatase 2A (PP2A) without the addition of ATP and xylulokinase, introducing confounding variables related to cellular energy charge and kinase efficiency [2]. Consequently, direct procurement of purified Xu5P is mandatory for isolated transketolase assays and precise ChREBP activation studies.
In isolated enzymatic assays, D-Xylulose 5-phosphate serves as the direct, obligate ketol donor for transketolase, demonstrating an apparent Km of 77 µM in standard yeast models [1]. Substituting with its epimer, D-ribulose 5-phosphate, fails because Ru5P possesses a D-erythro configuration at C3, exhibiting zero direct affinity for transketolase and requiring the addition of RPE to initiate the reaction. Procuring pre-synthesized Xu5P eliminates the need for this coupling enzyme, ensuring that measured reaction rates reflect true transketolase kinetics rather than epimerase-limited equilibrium dynamics.
| Evidence Dimension | Transketolase direct substrate affinity (Km) |
| Target Compound Data | D-Xylulose 5-phosphate: Km = ~77 µM (direct ketol donor) |
| Comparator Or Baseline | D-ribulose 5-phosphate: Inactive (requires auxiliary RPE enzyme) |
| Quantified Difference | Absolute requirement of Xu5P for direct transketolase activity without epimerase coupling. |
| Conditions | In vitro transketolase kinetic assay (Candida utilis enzyme) |
Procuring pure Xu5P allows researchers to perform uncoupled, noise-free transketolase assays, which is critical for accurate enzyme kinetic profiling and inhibitor screening.
Xu5P is the definitive intracellular signal that directly activates Protein Phosphatase 2A (PP2A), leading to the dephosphorylation and nuclear translocation of ChREBP [1]. When comparing Xu5P to unphosphorylated D-xylulose, the latter requires the presence of xylulokinase and a continuous supply of ATP to generate the active signaling molecule [2]. By utilizing procured Xu5P in permeabilized cell assays or purified protein systems, researchers achieve immediate, dose-dependent PP2A activation without the latency or ATP-dependency introduced by upstream phosphorylation steps.
| Evidence Dimension | Direct PP2A activation capability |
| Target Compound Data | D-Xylulose 5-phosphate: Direct allosteric activator of PP2A |
| Comparator Or Baseline | D-Xylulose: Inactive without ATP and xylulokinase |
| Quantified Difference | Bypasses 1 enzymatic step and ATP requirement for signaling activation. |
| Conditions | In vitro or permeabilized cell signaling assays targeting ChREBP dephosphorylation |
Direct procurement of Xu5P ensures immediate, kinase-independent activation of lipogenic signaling pathways, removing ATP variability from assay results.
The free acid form of D-Xylulose 5-phosphate is highly susceptible to hydrolysis, particularly under alkaline conditions, which rapidly degrades its utility in quantitative assays . To resolve this, commercial procurement standardizes on the sodium or lithium salt forms (e.g., ≥90-95% TLC purity), which exhibit robust stability when stored at -20°C . This stabilization prevents the spontaneous degradation into D-xylulose and inorganic phosphate, ensuring that the molarity of the stock solution remains precise over repeated freeze-thaw cycles during longitudinal metabolic studies.
| Evidence Dimension | Shelf stability and handling |
| Target Compound Data | Xu5P Sodium/Lithium Salt: Stable at -20°C, maintains ≥90% purity |
| Comparator Or Baseline | Xu5P Free Acid: Rapid hydrolysis, especially at higher pH or room temperature |
| Quantified Difference | Salt formulation prevents spontaneous dephosphorylation, extending usable shelf life and maintaining exact molarity. |
| Conditions | Long-term storage at -20°C and formulation in standard assay buffers (pH 5-7) |
Purchasing the stabilized salt form is critical for minimizing batch-to-batch variability and preventing substrate degradation in expensive high-throughput metabolic screens.
Because Xu5P is the direct ketol donor, its procurement allows researchers to measure transketolase activity without the background noise and equilibrium shifts caused by adding ribulose-5-phosphate 3-epimerase (RPE) to the assay mixture [1].
For studies investigating hepatic lipogenesis and metabolic syndrome, using pure Xu5P provides direct, dose-dependent activation of PP2A, bypassing the need for ATP and xylulokinase required if starting from unphosphorylated D-xylulose [2].
The stabilized salt of Xu5P serves as an essential, non-degrading analytical standard for LC-MS/MS metabolomics, ensuring accurate quantification of non-oxidative pentose phosphate pathway intermediates in engineered microbial strains [3].